

Optimizing FR173657 concentration for maximal B2 receptor blockade

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Compound of Interest		
Compound Name:	FR173657	
Cat. No.:	B1672740	Get Quote

Technical Support Center: FR173657

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of **FR173657** for maximal and selective bradykinin B2 receptor blockade.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for **FR173657** to achieve effective B2 receptor blockade?

A1: The optimal concentration of **FR173657** is dependent on the species and cell/tissue type being investigated. For human B2 receptors, IC50 values are consistently in the low nanomolar range. A starting concentration of 1-10 nM is recommended for most in vitro applications.

Q2: Is **FR173657** selective for the B2 receptor?

A2: Yes, **FR173657** is a highly selective antagonist for the bradykinin B2 receptor.[1][2][3] Studies have shown that it does not interact with the bradykinin B1 receptor or a variety of other receptors, including those for acetylcholine, histamine, norepinephrine, endothelin-1, substance P, and angiotensin II, even at concentrations as high as 1 μmol/L.[2][3][4]

Q3: How does the antagonistic action of FR173657 vary across different species?



A3: **FR173657** acts as a competitive antagonist at human and rabbit B2 receptors.[2][4] However, in porcine and guinea pig tissues, it exhibits a non-competitive mode of antagonism, causing a depression of the maximal response to bradykinin.[2][4]

Q4: Is FR173657 orally active?

A4: Yes, **FR173657** is an orally active compound, which makes it suitable for in vivo studies.[1] [3][5]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Suggested Solution
High variability in experimental results.	Inconsistent FR173657 concentration due to improper dissolution or storage.	Prepare fresh stock solutions of FR173657 in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in your assay buffer immediately before use. Store stock solutions at -20°C or below.
Incomplete blockade of B2 receptor activity.	Suboptimal concentration of FR173657.	Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Start with a range from 0.1 nM to 100 nM.
Degradation of FR173657.	Ensure proper storage and handling of the compound. Avoid repeated freeze-thaw cycles.	
Off-target effects observed.	Concentration of FR173657 is too high.	While FR173657 is highly selective, using excessive concentrations may lead to non-specific effects. Lower the concentration and confirm the effect is still present.
Contamination of reagents.	Use fresh, high-quality reagents and sterile techniques.	
FR173657 appears to be inactive.	Incorrect experimental setup or protocol.	Review the experimental protocol carefully. Ensure that the B2 receptors are expressed and functional in your system.







Ensure the vehicle used to

dissolve FR173657 does not

Inappropriate vehicle control. interfere with the assay.

Always include a vehicle-only

control.

Data Summary

Table 1: In Vitro Potency of FR173657 at the B2 Receptor



Species	Tissue/Cell Line	Assay Type	IC50 (nM)	pA2/pKi	Reference
Human	IMR-90 Cells	[3H]-BK Binding	2.9	Ki: 0.36	[3][6]
Human	A431 Cells	[3H]-BK Binding	2.0	[1]	
Human	W138 Cells	[3H]-BK Binding	2.3	[1]	
Human	CHO Cells (expressed)	[3H]-BK Binding	2.9	[5]	
Human	Umbilical Vein	Bioassay	pA2: 8.2-9.4	[2]	
Guinea Pig	Ileum	[3H]-BK Binding	0.46	[1]	
Guinea Pig	Lung	[3H]-BK Binding	8.6	[1]	
Guinea Pig	Ileum	Contraction Assay	6.1	pA2: 9.2	[1][3]
Rat	Uterus	[3H]-BK Binding	1.5	[3]	
Pig	B2 Receptor	[3H]-BK Binding	0.56	[5]	_

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for B2 Receptor

This protocol is designed to determine the binding affinity of **FR173657** for the bradykinin B2 receptor using [3H]-bradykinin ([3H]-BK).



Materials:

- Cell membranes expressing the B2 receptor (e.g., from guinea pig ileum or cultured cells)
- [3H]-BK (specific activity ~80-100 Ci/mmol)
- FR173657
- Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 μg/mL bacitracin, and 0.1% BSA)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of FR173657 in the binding buffer.
- In a 96-well plate, add 50 μ L of the binding buffer, 50 μ L of [3H]-BK (final concentration ~1 nM), and 50 μ L of the **FR173657** dilution or vehicle.
- Add 50 μ L of the cell membrane preparation (final protein concentration ~20-50 μ g/well).
- To determine non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 μ M) to a set of wells.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- · Wash the filters three times with ice-cold wash buffer.



- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the FR173657 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Phosphatidylinositol (PI) Hydrolysis Assay

This protocol measures the functional antagonism of **FR173657** on B2 receptor-mediated Gq protein activation.

Materials:

- Cells expressing the B2 receptor (e.g., CHO-K1 cells)
- [3H]-myo-inositol
- · Serum-free medium
- Bradykinin
- FR173657
- LiCl
- Perchloric acid
- Dowex AG1-X8 resin
- Scintillation cocktail and counter

Procedure:

- Seed cells in 24-well plates and grow to near confluency.
- Label the cells with [3H]-myo-inositol (0.5 μCi/well) in serum-free medium for 16-24 hours.



- Wash the cells with serum-free medium containing 10 mM LiCl.
- Pre-incubate the cells with various concentrations of FR173657 or vehicle for 30 minutes at 37°C.
- Stimulate the cells with a submaximal concentration of bradykinin (e.g., 10 nM) for 30 minutes at 37°C.
- Terminate the incubation by adding ice-cold perchloric acid (5%).
- Neutralize the samples with KOH.
- Separate the inositol phosphates from free inositol using Dowex AG1-X8 resin columns.
- Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
- Determine the concentration-dependent inhibition of bradykinin-induced PI hydrolysis by
 FR173657 and calculate the pA2 value.[7]

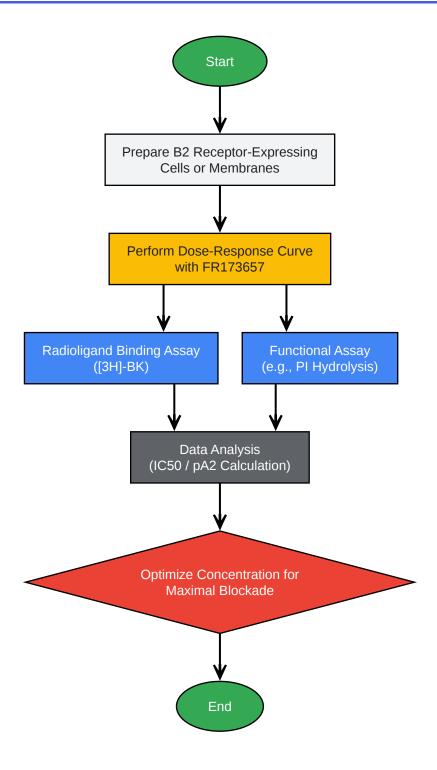
Visualizations



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Caption: Bradykinin B2 Receptor Signaling Pathway.

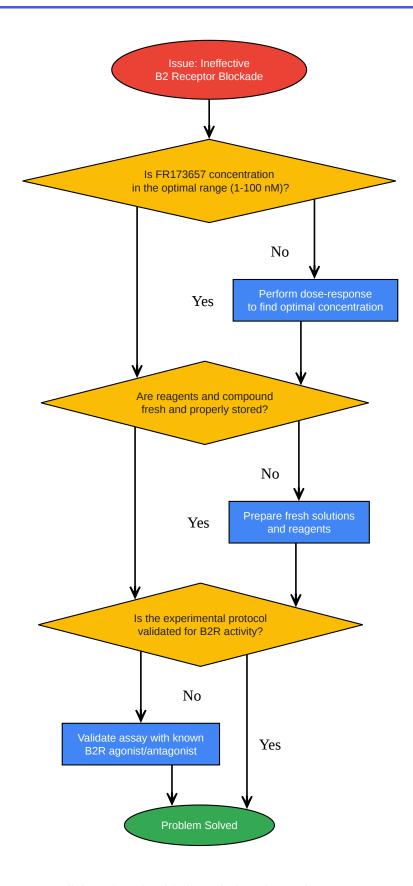




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Caption: Experimental Workflow for Optimizing FR173657 Concentration.





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